molecular formula C10H5Cl3N2 B1612228 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine CAS No. 3974-18-3

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine

Cat. No.: B1612228
CAS No.: 3974-18-3
M. Wt: 259.5 g/mol
InChI Key: KIYDKTUDEIWLNO-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and material science.

Scientific Research Applications

1. Synthesis and Potential Biological Interest

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is utilized in the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines. These compounds are of potential biological interest due to their unique properties and potential applications in various fields of research (Campaigne, Ho, & Bradford, 1970).

2. Structural and Spectral Analysis in Antimalarial Drugs

This compound is investigated for its structural, bonding, and spectral analysis, particularly in the context of antimalarial drugs. The dihedral angle between pyrimidine and phenyl rings in these compounds plays a crucial role in drug docking in the active site of target enzymes, making them significant in the development of new antimalarial medications (Sherlin et al., 2018).

3. Nonlinear Optical Exploration

Pyrimidine derivatives are explored for their potential in nonlinear optics (NLO) fields. The structural parameters and NLO properties of various pyrimidine derivatives are studied, indicating their suitability for optoelectronic applications (Hussain et al., 2020).

4. Synthesis of Anticancer Drug Intermediates

It serves as an important intermediate in the synthesis of small molecule anticancer drugs. The development of rapid synthetic methods for such compounds contributes to advancements in cancer treatment research (Zhou et al., 2019).

5. Antibacterial Activity of Derivatives

Several pyrimidine-based heterocycles, synthesized using this compound, have been tested for their antibacterial activity against various bacterial strains, indicating its significance in developing new antimicrobial agents (Shehta & Abdel Hamid, 2019).

6. Anti-HIV Activity Research

The compound is utilized in synthesizing derivatives with potential anti-HIV activity. Research in this area is critical for developing new treatments for HIV/AIDS (Vince & Hua, 1990).

Safety and Hazards

It is classified as a hazardous substance (H314 - Skin Corrosive) and should be handled with care .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect various biochemical pathways. For example, it may interact with enzymes involved in pyrimidine metabolism, leading to alterations in the synthesis and degradation of nucleotides. Additionally, this compound can bind to specific proteins, potentially affecting their function and stability .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of certain genes, impacting cellular functions such as DNA replication and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound may result in changes in cellular responses, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting the synthesis and degradation of metabolites. The compound may influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, this compound can be metabolized by certain enzymes, resulting in the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria. Its distribution within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .

Properties

IUPAC Name

4,6-dichloro-5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDKTUDEIWLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621059
Record name 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3974-18-3
Record name 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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